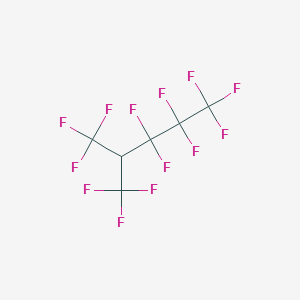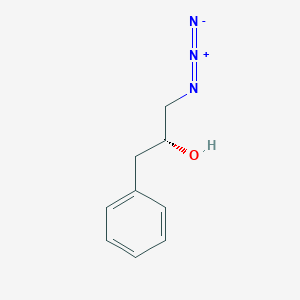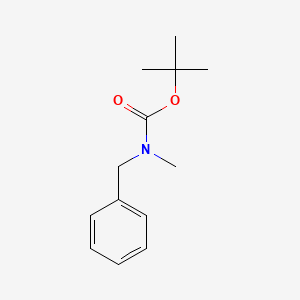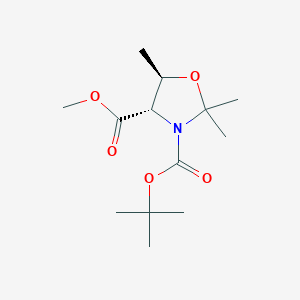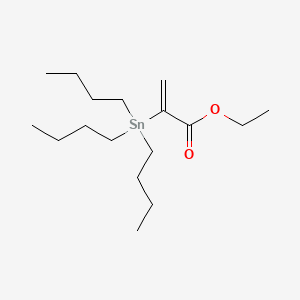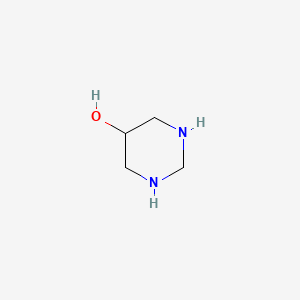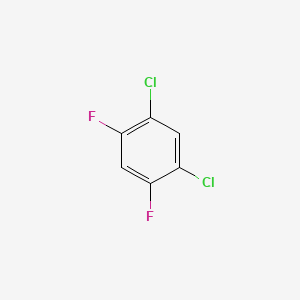
5-Bromo-1-methyl-1H-indole-3-carboxylic acid
描述
5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a brominated indole derivative, which is a core structure in many natural and synthetic compounds with diverse biological activities. The presence of the bromine atom and carboxylic acid group on the indole scaffold makes it a valuable intermediate for further chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another approach involves the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide to obtain various brominated esters . Additionally, a concise and regioselective synthesis method has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is structurally similar to 5-bromo-1-methyl-1H-indole-3-carboxylic acid, using trifluoroacetylated indole driven hydrolysis .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Brominated indole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the carboxylic acid group. For instance, the reaction of 1-hydroxyindole-2-carboxylic acid with diazomethane followed by bromination leads to the formation of 3,5-dibromo derivatives . The electrophilic substitution at the 1st position of a brominated indole compound with various halides has been used to synthesize a series of novel derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives are influenced by the presence of substituents on the indole ring. These compounds generally exhibit good thermal stability, as demonstrated by the thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is stable up to 215°C . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state properties of these compounds . Additionally, the synthesis process parameters, such as reaction time and temperature, can be optimized to achieve high yields and purity, as shown in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester .
科学研究应用
Treatment of Various Disorders
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties .
Flavor and Fragrance Applications
- Scientific Field : Food Industry and Perfumery .
- Application Summary : Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .
- Results or Outcomes : The addition of indole can enhance the sensory properties of food and perfume products .
Production of Natural Colorants
- Scientific Field : Industrial Applications .
- Application Summary : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
- Methods of Application : Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results or Outcomes : The production of these derivatives provides a source of natural colorants for various industrial applications .
Herbicidal Activity
- Scientific Field : Agriculture and Organic Chemistry .
- Application Summary : Indole-3-carboxylic acid derivatives have been used as potential transport inhibitor response 1 antagonists, showing significant herbicidal activity .
- Methods of Application : The specific methods of application would depend on the specific herbicide being used. Typically, these compounds would be administered as part of a herbicide formulation, with the dosage and administration route determined by an agricultural professional .
- Results or Outcomes : Most of the synthesized target compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry .
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids .
- Methods of Application : The specific methods of synthesis would depend on the specific alkaloid being synthesized. Typically, these compounds would be synthesized as part of a chemical reaction, with the reaction conditions determined by a chemist .
- Results or Outcomes : The synthesis of these derivatives provides a source of alkaloids for various applications .
Synthesis of Other Chemical Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : 1-Methyl-1H-indole-3-carboxylic acid can be used as a reactant for the preparation of various chemical compounds, including EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands . It can also be used for the preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction, anthranilic acids using bromamine-B oxidant and palladium chloride catalyst, and indirubin derivatives .
- Methods of Application : The specific methods of synthesis would depend on the specific compound being synthesized. Typically, these compounds would be synthesized as part of a chemical reaction, with the reaction conditions determined by a chemist .
- Results or Outcomes : The synthesis of these derivatives provides a source of various chemical compounds for different applications .
EphB3 Receptor Tyrosine Kinase Inhibitors
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : 1-Methyl-1H-indole-3-carboxylic acid can be used as a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors .
- Methods of Application : The specific methods of synthesis would depend on the specific inhibitor being synthesized. Typically, these compounds would be synthesized as part of a chemical reaction, with the reaction conditions determined by a chemist .
- Results or Outcomes : The synthesis of these inhibitors provides a source of potential treatments for various diseases .
P2X7 Receptor Antagonists
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : 1-Methyl-1H-indole-3-carboxylic acid can be used as a reactant for the preparation of pyrazolodiazepine derivatives as human P2X7 receptor antagonists .
- Methods of Application : The specific methods of synthesis would depend on the specific antagonist being synthesized. Typically, these compounds would be synthesized as part of a chemical reaction, with the reaction conditions determined by a chemist .
- Results or Outcomes : The synthesis of these antagonists provides a source of potential treatments for various diseases .
Urotensin II Receptor Agonists
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : 1-Methyl-1H-indole-3-carboxylic acid can be used as a reactant for the preparation of potent nonpeptidic urotensin II receptor agonists .
- Methods of Application : The specific methods of synthesis would depend on the specific agonist being synthesized. Typically, these compounds would be synthesized as part of a chemical reaction, with the reaction conditions determined by a chemist .
- Results or Outcomes : The synthesis of these agonists provides a source of potential treatments for various diseases .
安全和危害
属性
IUPAC Name |
5-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLFFJMRKTCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452689 | |
| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
CAS RN |
400071-95-6 | |
| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)
